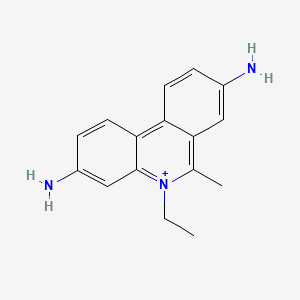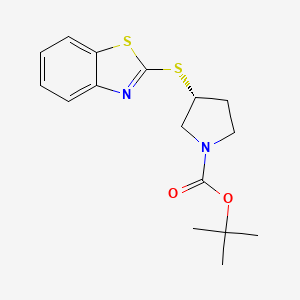
(R)-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole moiety linked to a pyrrolidine ring via a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Pyrrolidine Ring: The benzothiazole derivative is then reacted with a pyrrolidine derivative under appropriate conditions to form the desired sulfanyl linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to yield the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of ®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(Benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 2-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of both the benzothiazole and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C16H20N2O2S2 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
tert-butyl (3R)-3-(1,3-benzothiazol-2-ylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2S2/c1-16(2,3)20-15(19)18-9-8-11(10-18)21-14-17-12-6-4-5-7-13(12)22-14/h4-7,11H,8-10H2,1-3H3/t11-/m1/s1 |
InChIキー |
XXJMPIXTBISPLC-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC3=CC=CC=C3S2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
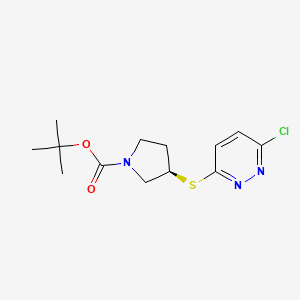

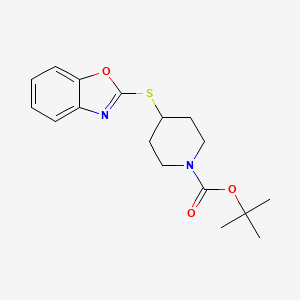
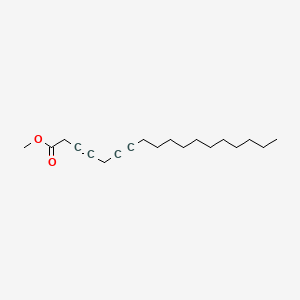
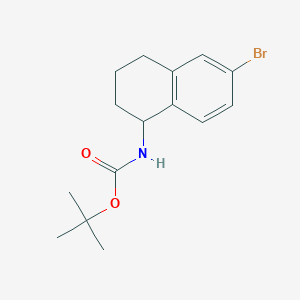

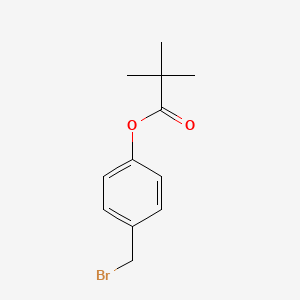
![6-Chloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13973724.png)
![2H,4H-[1,3]Dioxino[4,5-c]pyridine](/img/structure/B13973727.png)
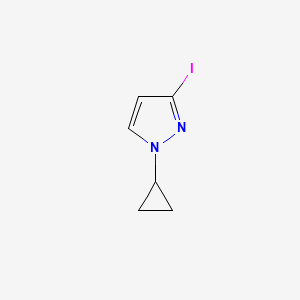
![4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)
